ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
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Overview
Description
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a chemical compound with the molecular formula C11H13NO3 It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the reaction of an appropriate phenol derivative with an amine and an ester. One common method involves the condensation of 2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzoxazine derivatives have been shown to inhibit human topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can be compared with other benzoxazine derivatives and similar heterocyclic compounds:
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but different position of the carboxylate group.
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: Contains an oxo group instead of a dihydro group.
Indole derivatives: Indole compounds also have a fused ring structure and exhibit diverse biological activities.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-9-10(7-8)15-6-5-12-9/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
BCNHEVSIXBPLEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NCCO2 |
Origin of Product |
United States |
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